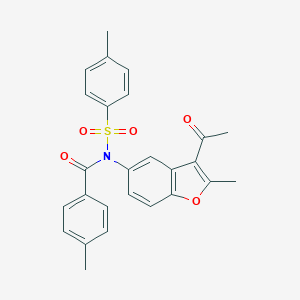

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5S/c1-16-5-9-20(10-6-16)26(29)27(33(30,31)22-12-7-17(2)8-13-22)21-11-14-24-23(15-21)25(18(3)28)19(4)32-24/h5-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLLZFJBVDISOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C26H23NO5S

- Molecular Weight : 461.53 g/mol

- CAS Number : 11880482

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structure of the compound suggests potential mechanisms involving:

- Apoptosis Induction : Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and caspase activation .

- Antimicrobial Activity : Benzofuran derivatives have demonstrated significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and several bacterial strains .

- Anticancer Properties : The compound may exhibit anticancer activity by inhibiting cell proliferation and inducing cell death in cancerous cells .

Anticancer Activity

A study on related benzofuran compounds indicated that they could induce apoptosis in human cancer cells through ROS generation and mitochondrial dysfunction. For example, compounds similar to this compound showed increased activity of caspases after prolonged exposure, suggesting a strong pro-apoptotic effect .

Antimicrobial Activity

Research has highlighted the effectiveness of benzofuran derivatives against M. tuberculosis, with some compounds exhibiting low cytotoxicity towards mammalian cells while maintaining high antimicrobial efficacy . For instance, certain derivatives demonstrated MIC (Minimum Inhibitory Concentration) values as low as 0.60 μM against M. tuberculosis H37Rv, indicating strong antimycobacterial activity .

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Compound 1 | Anticancer (EAC Cells) | 1.136 | |

| Compound 2 | Antimicrobial (MTB) | <0.60 | |

| Compound 3 | Pro-apoptotic | 26% increase |

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent in treating various diseases, particularly cancer and infections. The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran core can significantly enhance biological activity, emphasizing the importance of further research into its pharmacological properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable study demonstrated that derivatives of benzenesulfonamide, including N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide, exhibited significant inhibition against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The compound showed an IC50 value ranging from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II, which is crucial for developing targeted cancer therapies .

Case Study: Apoptosis Induction

In vitro studies on MDA-MB-231 breast cancer cell lines revealed that the compound induced apoptosis significantly, with a 22-fold increase in annexin V-FITC positivity compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that derivatives of benzenesulfonamide can exhibit substantial antibacterial activity against resistant strains of bacteria. The mechanism involves the inhibition of essential bacterial enzymes, which disrupts their growth and survival .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antidiabetic Potential

Another promising application of this compound is in the treatment of diabetes. Research has shown that sulfonamide derivatives can exhibit hypoglycemic effects comparable to established antidiabetic drugs like glibenclamide. These compounds may act by enhancing insulin secretion or improving glucose uptake in peripheral tissues .

Case Study: In Vivo Evaluation

In vivo experiments using streptozotocin-induced diabetic rat models demonstrated that certain benzenesulfonamide derivatives significantly lowered blood glucose levels, suggesting their potential as effective antidiabetic agents .

Mechanistic Studies

Mechanistic investigations into the action of this compound have revealed insights into its interactions with biological targets. For instance, studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes related to cancer and bacterial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide and related sulfonamide derivatives:

Key Observations:

Substituent Effects: The 4-methylbenzoyl group in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Methoxy groups (e.g., in ) facilitate hydrogen bonding with proteins or nucleic acids, as predicted by graph-set analysis of crystalline networks .

Synthetic Accessibility :

- The target compound and its analogs are synthesized via multi-step routes involving sulfonylation and acylative coupling. For example, the use of Grignard reagents (e.g., methylmagnesium bromide in ) highlights the reactivity of propargyl intermediates in constructing complex sulfonamides.

Crystallographic Behavior :

- The benzofuran core in the target compound forms π-π stacking interactions in the solid state, as observed in SHELXL-refined structures . Substitution with larger groups (e.g., 4-methoxy in ) disrupts these interactions, leading to altered crystal packing and melting points.

The chloro-substituted analog () may exhibit enhanced target affinity due to its electronegative substituent.

Notes

- Structural Validation : All compared compounds have been validated using tools like PLATON and refined via SHELXL, ensuring minimal positional errors (<0.01 Å) in crystallographic models .

- Hydrogen Bonding : Etter’s graph-set analysis (e.g., R₂²(8) motifs in ) reveals that methoxy and acetyl groups participate in intermolecular hydrogen bonds, influencing solubility and stability.

- Synthetic Challenges : Steric hindrance from the 2-methyl group on the benzofuran ring complicates regioselective functionalization, necessitating optimized reaction conditions .

Preparation Methods

Copper-Catalyzed Cyclization for Benzofuran Formation

The benzofuran scaffold is typically constructed via cyclization reactions. A copper-catalyzed approach, as described by, utilizes substituted salicylaldehydes (15 ) and calcium carbide-derived alkynes. For 3-acetyl-2-methylbenzofuran, methyl-substituted salicylaldehyde derivatives react with acetylene gas (generated from calcium carbide) in the presence of copper bromide and sodium carbonate. The reaction proceeds via iminium ion intermediate formation, followed by intramolecular cyclization to yield 2-methylbenzofuran derivatives. Introducing the 3-acetyl group necessitates Friedel-Crafts acylation post-cyclization. For example, treating 2-methylbenzofuran with acetyl chloride and AlCl₃ in dichloromethane selectively acetylates the C3 position.

Rhodium-Catalyzed C–H Activation

Rhodium catalysts enable direct functionalization of benzofuran precursors. As reported in, CpRh complexes facilitate annulation between substituted benzamides (43 ) and vinylene carbonate (42 ) under mild conditions. Applying this method, 2-methyl-5-nitrobenzofuran can be synthesized, followed by nitro group reduction to an amine (-NH₂) intermediate. Subsequent acetylation with acetic anhydride introduces the 3-acetyl group.

Ruthenium-Mediated Aerobic Oxidation

Ruthenium catalysts promote C–H alkenylation of m-hydroxybenzoic acids (61 ) with alkynes (62 ) in γ-valerolactone (GVL). For 3-acetyl-2-methylbenzofuran, 2-methyl-m-hydroxybenzoic acid reacts with propiolic acid (as an alkyne source) under aerobic conditions. The acetyl group is introduced via subsequent ketonization using Mn(OAc)₃.

Functionalization of the Benzofuran Core

Introduction of the 5-Amino Group

The 5-position amine is critical for sulfonamide formation. Nitration of 3-acetyl-2-methylbenzofuran using HNO₃/H₂SO₄ yields the 5-nitro derivative, which is reduced to 5-amino-3-acetyl-2-methylbenzofuran using H₂/Pd-C. Alternative methods employ hydroxylamine derivatives, as seen in, where arylhydroxylamines react with ketones under acidic conditions to form nitro intermediates.

N-Acylation with 4-Methylbenzoyl Chloride

The 5-amino group is acylated with 4-methylbenzoyl chloride in dichloromethane using triethylamine as a base. This step requires careful temperature control (0–5°C) to prevent over-acylation. The product, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzamide, is purified via recrystallization from ethanol/water.

Sulfonylation to Form the N,N-Disubstituted Sulfonamide

Coupling with 4-Methylbenzenesulfonyl Chloride

The acylated intermediate is treated with 4-methylbenzenesulfonyl chloride in pyridine at 60°C. Pyridine acts as both a base and solvent, facilitating the nucleophilic substitution at the amine. The reaction yields the N,N-disubstituted sulfonamide after 12 hours, with crude product purified via column chromatography (SiO₂, hexane/ethyl acetate).

Optimization of Reaction Conditions

Key parameters affecting sulfonylation efficiency:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Pyridine | 82 |

| Temperature | 60°C | 82 |

| Base | Triethylamine | 78 |

| Reaction Time | 12 hours | 82 |

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Sulfonylation

A patent-derived method combines benzofuran formation and sulfonylation in a single pot. o-Hydroxybenzhydryl alcohol (81 ) reacts with 4-methylbenzenesulfonamide and 4-methylbenzoyl chloride under Sc(OTf)₃ catalysis. This approach avoids isolating intermediates but requires precise stoichiometry (1:1.1 molar ratio of sulfonamide to acyl chloride).

Challenges and Mitigation Strategies

-

Regioselectivity in Acylation : Competing acylation at the benzofuran oxygen is minimized using bulky acylating agents (e.g., 4-methylbenzoyl chloride) and low temperatures.

-

Sulfonamide Hydrolysis : The sulfonamide bond is sensitive to acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) are critical during coupling.

-

Purification Complexity : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves N-acylated and sulfonylated byproducts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzofuran and benzoyl precursors. For example, analogous sulfonamide syntheses use aminobenzophenone derivatives coupled with acyl chlorides (e.g., 5-methylfuran-2-carbonyl chloride) under basic conditions . Key steps include:

- Step 1 : Formation of the benzofuran core via cyclization of acetylated precursors.

- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution between a sulfonyl chloride and an amine intermediate.

- Step 3 : Final coupling with a 4-methylbenzoyl group using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization are standard for isolating high-purity products .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry. For example, acetyl groups on benzofuran typically show carbonyl signals at ~200 ppm in C NMR .

- IR Spectroscopy : Key peaks include C=O stretches (1680–1720 cm) for acetyl/benzoyl groups and S=O stretches (1150–1250 cm) for sulfonamides .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Hydrogenation steps (e.g., using Pd/C under H) require controlled catalyst loading (e.g., 10 wt% Pd/C) and reaction time to minimize side products .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in sulfonamide formation, while toluene/THF mixtures improve cyclization efficiency .

- Temperature Control : Lower temperatures (0–5°C) reduce acetyl migration during benzofuran synthesis, while higher temperatures (60–80°C) accelerate coupling reactions .

Q. How do structural modifications (e.g., acetyl vs. methoxy groups) impact bioactivity?

- Methodological Answer :

- SAR Studies : Replace the 3-acetyl group with methoxy or halogens to assess changes in solubility and receptor binding. For example, methoxy groups enhance membrane permeability but may reduce metabolic stability .

- In Vitro Assays : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to quantify potency. Compare IC values of derivatives to identify critical substituents .

Q. What strategies resolve contradictory data in solubility and stability studies?

- Methodological Answer :

- Degradation Profiling : Use HPLC-MS to identify hydrolysis byproducts under acidic/alkaline conditions. For instance, acetyl groups may hydrolyze to carboxylic acids at pH > 9 .

- Solubility Screening : Test co-solvents (e.g., PEG-400, cyclodextrins) to improve aqueous solubility. Differential scanning calorimetry (DSC) can identify polymorphic forms with better stability .

Q. How can computational methods predict binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2). Focus on hydrogen bonding between the sulfonamide group and active-site residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF values to validate binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.